An In-depth Technical Guide to 2-(2-Chloro-4-nitrophenyl)acetic acid
An In-depth Technical Guide to 2-(2-Chloro-4-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-(2-Chloro-4-nitrophenyl)acetic acid. This document is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.
Chemical Identity and Physical Properties
2-(2-Chloro-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative characterized by the presence of a chloro and a nitro group on the phenyl ring.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 73088-11-6[1][2][3] |
| Molecular Formula | C8H6ClNO4[1][3] |
| Molecular Weight | 215.59 g/mol [3] |
| IUPAC Name | (2-chloro-4-nitrophenyl)acetic acid |
| Synonyms | Benzeneacetic acid, 2-chloro-4-nitro-[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 159-160 °C | [1][4] |
| Boiling Point | 391.3±27.0 °C (Predicted) | [1] |
| Density | 1.532±0.06 g/cm3 (Predicted) | [1] |
| pKa | 3.61±0.10 (Predicted) | [1] |
| Physical Form | White powder or solid[5] | |
| Storage | Sealed in a dry environment at room temperature.[1] |
Synthesis and Spectroscopic Characterization
While specific, detailed synthesis protocols for 2-(2-Chloro-4-nitrophenyl)acetic acid are not widely published in readily available literature, a representative synthesis can be adapted from methods used for structurally similar compounds, such as the isomeric 2-(4-chloro-2-nitrophenyl)acetic acid. A common synthetic route involves the hydrolysis of the corresponding benzyl cyanide precursor.
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic route to 2-(2-Chloro-4-nitrophenyl)acetic acid.
Experimental Protocol (Adapted from similar syntheses):
A procedure for a related compound, p-nitrophenylacetic acid, involves the hydrolysis of p-nitrobenzyl cyanide using a mixture of sulfuric acid and water.[6][7] This method can likely be adapted for the synthesis of 2-(2-Chloro-4-nitrophenyl)acetic acid from 2-chloro-4-nitrobenzyl cyanide. The reaction mixture is typically heated under reflux, followed by cooling to precipitate the carboxylic acid product. Purification is generally achieved through recrystallization.
Spectroscopic Data:
While comprehensive, publicly available spectral data for 2-(2-Chloro-4-nitrophenyl)acetic acid is limited, some suppliers indicate the availability of NMR, HPLC, and LC-MS data.[8] For structurally related nitrophenylacetic acids, detailed spectroscopic information is available and can provide a basis for the expected spectral characteristics of the target compound.[9][10]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid moiety. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and nitro groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as bands associated with the C-Cl and N-O bonds of the nitro group.[11]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve the loss of the carboxylic acid group and other characteristic cleavages.[12][13][14]
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 2-(2-Chloro-4-nitrophenyl)acetic acid is dictated by its three functional groups: the carboxylic acid, the aromatic chloro group, and the aromatic nitro group.
Caption: Key reactivity centers of 2-(2-Chloro-4-nitrophenyl)acetic acid.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification and amide bond formation. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic properties of a molecule.
-
Nitro Group: The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group. This transformation is a key step in the synthesis of many pharmaceutical compounds, as the resulting aniline derivative can be further functionalized.
-
Chloro Group: The chlorine atom is a deactivating, ortho-, para-directing group in electrophilic aromatic substitution. Due to the presence of the strongly deactivating nitro group, further electrophilic substitution on the aromatic ring is expected to be difficult. Nucleophilic aromatic substitution of the chlorine is also challenging but may be possible under specific conditions.
Role as a Pharmaceutical Intermediate:
Substituted phenylacetic acids are important building blocks in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[15][16] While specific examples for 2-(2-Chloro-4-nitrophenyl)acetic acid are not extensively documented in public literature, its structural motifs are present in various drug molecules. One supplier notes its application in "healing drugs," suggesting its use as an intermediate in pharmaceutical manufacturing.[5] The combination of the carboxylic acid, chloro, and nitro functionalities makes it a versatile precursor for the synthesis of more complex molecules with potential therapeutic properties.
For instance, nitrophenylacetic acid derivatives are used in the synthesis of anti-inflammatory and analgesic drugs.[17] The reduction of the nitro group to an amine, followed by further synthetic modifications, is a common strategy in the development of novel therapeutic agents.
Safety and Handling
2-(2-Chloro-4-nitrophenyl)acetic acid is classified as a hazardous substance. The following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a dry and cool place.[1]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If swallowed or inhaled, seek immediate medical attention.
Conclusion
2-(2-Chloro-4-nitrophenyl)acetic acid is a valuable chemical intermediate with potential applications in organic synthesis and drug discovery. Its multifunctional nature allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. Further research into its reactivity and applications is warranted to fully explore its potential in the development of novel therapeutic agents.
References
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(2-Nitrophenyl)acetic acid. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
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p-NITROPHENYLACETIC ACID. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
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Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
- Method of synthesis of 2-chloro-4-nitrophenol. (n.d.). Google Patents.
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Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved January 5, 2026, from [Link]
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2-(2-Chloro-4-nitrophenyl)acetic Acid from Aladdin Scientific Corporation. (n.d.). Labcompare. Retrieved January 5, 2026, from [Link]
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(4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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(2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry. (2022, November 7). YouTube. Retrieved January 5, 2026, from [Link]
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(p-Nitrophenyl)acetic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]
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Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved January 5, 2026, from [Link]
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